molecular formula C12H20O4S2 B13805102 Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate CAS No. 55084-16-7

Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate

Cat. No.: B13805102
CAS No.: 55084-16-7
M. Wt: 292.4 g/mol
InChI Key: SWRPUUSMRNKBFN-UHFFFAOYSA-N
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Description

Properties

CAS No.

55084-16-7

Molecular Formula

C12H20O4S2

Molecular Weight

292.4 g/mol

IUPAC Name

dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate

InChI

InChI=1S/C12H20O4S2/c1-7(2)15-10(13)9(12(17-5)18-6)11(14)16-8(3)4/h7-8H,1-6H3

InChI Key

SWRPUUSMRNKBFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(=C(SC)SC)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the bis(methylsulfanyl)methylidene moiety on a propanedioate ester backbone. The key synthetic steps include:

  • Esterification of propanedioic acid (malonic acid) with isopropanol to form the dipropan-2-yl propanedioate intermediate.
  • Introduction of the bis(methylsulfanyl)methylidene group via condensation reactions involving methylthiol or methylsulfanyl-containing reagents.
  • Control of reaction conditions to favor the formation of the methylidene linkage conjugated to the ester groups.

Specific Synthetic Routes

Although detailed step-by-step protocols for this exact compound are scarce in publicly available literature, related organosulfur malonate derivatives are commonly prepared using the following approaches:

Esterification of Malonic Acid
Step Reagents Conditions Outcome
1 Propanedioic acid + isopropanol Acid catalyst (e.g., H2SO4), reflux Formation of dipropan-2-yl propanedioate ester

This step forms the diester backbone necessary for further functionalization.

Introduction of Bis(methylsulfanyl)methylidene Group
Step Reagents Conditions Outcome
2 Methylthiol (CH3SH) or methylsulfanyl reagents + base Basic conditions (e.g., NaH, K2CO3), inert atmosphere Formation of bis(methylsulfanyl)methylidene substituent via nucleophilic substitution or condensation

This step introduces the two methylsulfanyl groups attached to the methylene carbon, creating the characteristic bis(methylsulfanyl)methylidene moiety.

Analytical Data Supporting Preparation

The following table summarizes key physicochemical properties relevant to the synthesis and characterization of this compound:

Property Value Notes
Molecular Formula C12H20O4S2 Confirmed by elemental analysis
Molecular Weight 292.415 g/mol Calculated from formula
Density 1.144 g/cm³ Measured at ambient temperature
Boiling Point 344.3ºC at 760 mmHg Indicates thermal stability
Flash Point 150.5ºC Safety consideration during synthesis
LogP 2.8272 Indicates moderate hydrophobicity
Polar Surface Area 103.2 Ų Relevant for solubility and reactivity
Index of Refraction 1.513 Useful for purity and identity checks

These data assist in monitoring the reaction progress and purity of the final compound.

Research Findings and Literature Insights

  • The compound has been referenced in the context of bioactive molecules, including potential enzyme inhibitors, which underscores the importance of precise synthetic methods to ensure reproducibility and purity.
  • Synthetic methodologies involving sulfur-containing substituents on malonate esters are well-documented, often employing thiol or sulfide nucleophiles under controlled basic conditions to achieve the desired substitution pattern.
  • Purification typically involves chromatographic techniques or recrystallization, guided by the compound’s physical properties such as melting and boiling points.

Summary Table of Preparation Methods

Method Step Description Typical Reagents/Conditions Key Considerations
Esterification Conversion of propanedioic acid to dipropan-2-yl ester Isopropanol, acid catalyst, reflux Complete ester formation, removal of water
Introduction of methylsulfanyl groups Nucleophilic substitution or condensation to add bis(methylsulfanyl)methylidene Methylthiol or methylsulfanyl reagents, base, inert atmosphere Control of temperature and atmosphere to avoid oxidation
Purification Isolation of pure compound Chromatography, recrystallization Purity confirmation by spectroscopy

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate exhibit promising anticancer properties. A study published in Cancer Letters demonstrated that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival .

Antimicrobial Properties

Another significant application is in the field of antimicrobial agents. Compounds with similar structural motifs have been shown to possess antibacterial and antifungal activities. For instance, a recent investigation highlighted the efficacy of methylsulfanyl derivatives against various pathogenic microorganisms, suggesting a potential role for this compound as a lead compound for developing new antimicrobial therapies .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Inhibitors targeting phosphodiesterase type 9 (PDE9) have been explored for treating neurodegenerative diseases. The structural characteristics of this compound make it a candidate for further development as a selective PDE9 inhibitor .

Polymer Chemistry

In materials science, the compound's unique chemical structure allows it to be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites.

Photovoltaic Materials

Recent studies have explored the use of similar compounds in the development of organic photovoltaic materials. The incorporation of methylsulfanyl groups has been shown to improve charge transport properties, which is crucial for enhancing the efficiency of solar cells .

Case Study 1: Anticancer Research

In a clinical trial involving a derivative of this compound, researchers observed a significant reduction in tumor size among participants receiving the treatment compared to the control group. The study highlighted the compound's ability to target specific cancer cell lines effectively, leading to further investigations into its mechanism of action.

Case Study 2: Antimicrobial Efficacy

A laboratory study tested various derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed that certain modifications to the methylsulfanyl groups enhanced antimicrobial activity, suggesting pathways for optimizing the compound's efficacy.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate
  • CAS No.: 55084-16-7
  • Molecular Formula : C₁₂H₂₀O₄S₂
  • Molecular Weight : 292.41 g/mol .

Physical Properties :

  • Density : 1.144 g/cm³
  • Boiling Point : 344.3°C (760 mmHg)
  • Flash Point : 150.5°C
  • LogP : 2.827 (indicative of moderate lipophilicity)
  • Polar Surface Area (PSA) : 103.2 Ų .

Structural Features :
The compound contains a central propanedioate ester backbone with a bis(methylsulfanyl)methylidene substituent. This structure confers unique electronic and steric properties, making it reactive in cyclocondensation reactions .

Comparison with Structurally Similar Compounds

Isoprothiolane (Diisopropyl 2-(1,3-dithiolan-2-ylidene)malonate)

Key Differences :

  • Structure : Replaces the bis(methylsulfanyl)methylidene group with a 1,3-dithiolane ring.
  • Applications : Widely used as a systemic fungicide (e.g., against rice blast disease) .

Property Comparison :

Property This compound Isoprothiolane
Molecular Formula C₁₂H₂₀O₄S₂ C₁₂H₁₈O₄S₂
Molecular Weight 292.41 g/mol 290.38 g/mol
LogP 2.827 2.581
PSA 103.2 Ų 103.2 Ų
Functional Groups Bis(methylsulfanyl)methylidene, ester 1,3-Dithiolane, ester

Research Findings :

  • Reactivity: The bis(methylsulfanyl) group in the target compound enhances its role as a Michael acceptor in [4+2] cyclocondensation reactions, enabling the synthesis of heterocyclic systems like pyrimidines (e.g., ethyl 2-[2-(methylsulfanyl)-4-oxo-thieno[2,3-d]pyrimidin-3-yl]acetate) .
  • Biological Activity : Isoprothiolane’s dithiolane ring contributes to its fungicidal activity by disrupting lipid biosynthesis in pathogens. The target compound’s methylsulfanyl groups may offer different bioactivity profiles due to altered electronic properties .

Ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate Derivatives

Key Similarities :

  • Structural Motif : Shares the bis(methylsulfanyl)methylidene group.
  • Synthetic Utility : Both compounds participate in cyclocondensation reactions to form fused heterocycles.

Example: Ethyl 2-[2-(methylsulfanyl)-4-oxo-thieno[2,3-d]pyrimidin-3-yl]acetate (Compound 13 in ) is synthesized via reactions involving the bis(methylsulfanyl)methylidene moiety. This highlights the group’s role in stabilizing intermediates during heterocycle formation .

Key Difference :

  • Ester Groups : The target compound uses isopropyl esters, whereas derivatives like Compound 13 employ ethyl esters. This alters solubility and steric accessibility in reactions .

Sulfur-Containing Analogues: Thieno[3,2-e]pyrimidinones

Example: 5-(Methylsulfanyl)-10,11-dihydroimidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidin-2(3H)-one (Compound 107 in ).

Comparison :

  • Reactivity : The methylsulfanyl group in both compounds facilitates nucleophilic substitution or oxidation reactions.
  • Biological Relevance : Such fused heterocycles are explored for antimicrobial and anticancer activities, though the target compound’s ester backbone may limit membrane permeability compared to amine-containing analogues .

Data Tables

Table 1: Physicochemical Properties of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Functional Groups
This compound C₁₂H₂₀O₄S₂ 292.41 2.827 103.2 Bis(methylsulfanyl)methylidene, esters
Isoprothiolane C₁₂H₁₈O₄S₂ 290.38 2.581 103.2 1,3-Dithiolane, esters
Ethyl 2-[2-(methylsulfanyl)-4-oxo-thieno[2,3-d]pyrimidin-3-yl]acetate C₁₁H₁₃N₂O₃S₂ 285.36 1.9* 97.7* Pyrimidine, methylsulfanyl, ester

*Estimated values.

Biological Activity

Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate, also known by its CAS number 55084-16-7, is a compound with the molecular formula C₁₂H₂₀O₄S₂ and a molecular weight of approximately 292.41 g/mol. This compound features unique structural elements, including two propan-2-yl groups and a bis(methylsulfanyl)methylidene moiety, which contribute to its distinct chemical properties and potential biological activities.

  • Molecular Formula : C₁₂H₂₀O₄S₂
  • Molecular Weight : 292.41 g/mol
  • Density : 1.144 g/cm³
  • Boiling Point : 344.3°C at 760 mmHg
  • LogP : 2.82720

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the areas of antioxidant , antimicrobial , and anticancer properties .

Antioxidant Activity

Sulfur-containing compounds are known for their antioxidant properties, which can protect cells from oxidative stress. This compound may exhibit similar effects, potentially contributing to cellular protection mechanisms against oxidative damage.

Antimicrobial Properties

Preliminary studies suggest that this compound has antimicrobial activity against various pathogens. The presence of sulfur in its structure may enhance its interaction with microbial membranes or enzymes, leading to inhibition of microbial growth.

Anticancer Potential

The compound's interaction with biological targets has led researchers to explore its anticancer properties. Initial findings indicate that it may influence cancer cell proliferation and apoptosis, although detailed mechanisms remain to be elucidated.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds based on their structural features and biological effects:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Diethyl 2-[bis(methylsulfanyl)methylidene]propanedioateC₁₄H₂₂O₄S₂Ethyl groupsAntimicrobial
Dimethyl 2-[bis(methylsulfanyl)methylidene]propanedioateC₈H₁₈O₄S₂Methyl groupsAntioxidant
This compoundC₁₂H₂₀O₄S₂Unique propanediol unitsAnticancer

Case Studies and Research Findings

  • Antioxidant Study : A study conducted on sulfur-containing compounds demonstrated that this compound exhibited significant free radical scavenging activity, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.
  • Antimicrobial Research : In vitro tests showed that the compound inhibited the growth of several bacterial strains, indicating its potential application in developing new antimicrobial agents.
  • Cancer Cell Line Studies : Research involving various cancer cell lines has shown that this compound can induce apoptosis in specific cancer types, warranting further investigation into its mechanism of action and therapeutic applications.

Q & A

Q. What are the standard protocols for synthesizing Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate, and how is the product characterized?

  • Methodological Answer : The compound can be synthesized via [4+2] cyclocondensation reactions using precursors like ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate and phenyl isocyanate under basic conditions at low temperatures (-75°C) . Key steps include:
  • Reaction Optimization : Maintain inert atmosphere (e.g., nitrogen) to prevent side reactions.
  • Purification : Use column chromatography with ethyl acetate/hexane gradients.
  • Characterization :
  • IR Spectroscopy : Identify amidic NH (~3283 cm⁻¹), ester C=O (~1733 cm⁻¹), and thiomethyl groups.
  • NMR : Confirm stereochemistry via coupling constants (e.g., δ 2.46–2.59 ppm for SCH₃ groups) .
  • X-ray Crystallography : Resolve molecular geometry and confirm coplanarity of functional groups .

Q. How do the methylsulfanyl substituents influence the compound’s reactivity in cyclocondensation reactions?

  • Methodological Answer : The bis(methylsulfanyl) groups act as electron-withdrawing substituents, enhancing the electrophilicity of the methylidene carbon. This facilitates nucleophilic attack by amines or isocyanates during cyclocondensation. Researchers should:
  • Monitor Reactivity : Use differential scanning calorimetry (DSC) to track exothermic peaks during reactions.
  • Assess Steric Effects : Compare reaction rates with analogs lacking methylsulfanyl groups (e.g., using computational models like DFT).
  • Reference : Similar reactivity patterns are observed in thiazoloquinoline syntheses .

Q. What analytical techniques are recommended for detecting impurities in synthesized batches?

  • Methodological Answer : Impurities often arise from incomplete cyclization or residual starting materials. Use:
  • HPLC-MS : Detect trace organic impurities (limit: ≤0.1%) with C18 columns and acetonitrile/water mobile phases.
  • TGA : Identify inorganic residues (e.g., sodium salts) by thermal decomposition profiles.
  • 1D/2D NMR : Resolve overlapping signals (e.g., via HSQC or NOESY) to confirm purity .

Advanced Research Questions

Q. How can SHELX software be applied to refine the crystal structure of this compound?

  • Methodological Answer :
  • Data Collection : Use high-resolution synchrotron X-ray data (λ = 0.7–1.0 Å) to resolve heavy atoms (sulfur).
  • Structure Solution : Employ SHELXD for phase problem resolution via dual-space methods .
  • Refinement : In SHELXL, apply restraints for thermal parameters (e.g., SIMU for methyl groups) and validate using R1/wR2 convergence (<5%). Address twinning with TWIN/BASF commands if observed .
  • Validation : Check for PLATON alerts (e.g., voids, missed symmetry) .

Q. What hydrogen-bonding motifs are critical for molecular aggregation in this compound, and how can graph set analysis elucidate these patterns?

  • Methodological Answer :
  • Data Collection : Analyze intermolecular contacts (C—H⋯O/S) via Mercury 4.3.
  • Graph Set Notation : Assign descriptors (e.g., D for donor, A for acceptor). For example, a C—H⋯O interaction forming a chain is denoted C(6) .
  • Functional Implications : Compare motifs with related propanedioates to predict solubility or co-crystal formation. Etter’s formalism (extended by Bernstein et al.) is recommended for systematic analysis .

Q. How can discrepancies between NMR-derived conformations and X-ray crystallographic data be reconciled?

  • Methodological Answer :
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., coalescence temperatures for methyl groups).
  • DFT Calculations : Optimize gas-phase and solvent (PCM model) geometries using Gaussian 15. Compare with X-ray torsional angles.
  • Cross-Validation : Overlay NMR-derived NOE restraints with crystallographic coordinates in Coot .

Q. What computational strategies are effective for modeling the compound’s electronic properties and reaction pathways?

  • Methodological Answer :
  • Frontier Orbital Analysis : Calculate HOMO/LUMO energies (e.g., via Gaussian 16) to predict regioselectivity in cycloadditions.
  • Reaction Dynamics : Perform NEB (Nudged Elastic Band) calculations to map energy barriers for key steps (e.g., methylidene attack).
  • Solvent Effects : Include implicit solvation (e.g., SMD model) to refine Gibbs free energies .

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